molecular formula C13H16O3Si B100062 1-Naphthyltrimethoxysilane CAS No. 18052-76-1

1-Naphthyltrimethoxysilane

Cat. No. B100062
CAS RN: 18052-76-1
M. Wt: 248.35 g/mol
InChI Key: ZSOVVFMGSCDMIF-UHFFFAOYSA-N
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Description

1-Naphthyltrimethoxysilane is a silicon-based compound that is characterized by the presence of a naphthyl group attached to a silicon atom, which is further connected to three methoxy groups. This compound is of interest due to its potential applications in materials science, particularly in the synthesis of polymers and organosilicon compounds.

Synthesis Analysis

The synthesis of compounds related to 1-naphthyltrimethoxysilane often involves the use of naphthyl-based precursors. For instance, the preparation of (R)-(1-naphthyl)phenylmethylsilylmethyllithium, a related compound, is achieved from 1-naphthylphenylmethyl-silylmethyltri-n-butyltin, which is prepared in multiple steps from (R)-(1-naphthyl)phenylmethylsilane . Similarly, the synthesis of naphthalene bridged disilanes is performed via catalytic dehydrocoupling, using RhCl(PPh3)3 as a catalyst, starting from disilyl precursors .

Molecular Structure Analysis

The molecular structure of compounds containing the 1-naphthyl group can be complex. For example, the crystal and molecular structure of α-naphthylphenylfluoromenthoxysilane was determined using X-ray diffraction, revealing a monoclinic space group and providing detailed measurements of the unit cell dimensions . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential reactivity.

Chemical Reactions Analysis

1-Naphthyl-containing compounds participate in various chemical reactions. For instance, the reaction of hypercoordinate dichlorosilanes bearing the 8-(dimethylamino)-1-naphthyl group with magnesium leads to the formation of a 1,2-disilaacenaphthene skeleton . Additionally, the thermolysis of pentacoordinate disilanes bearing an 8-thio- or 8-seleno-1-naphthyl group and a methoxy group on the same silicon atom generates intramolecular sulfur- or selenium-coordinated silylenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-naphthyltrimethoxysilane derivatives can be inferred from related compounds. For example, the synthesis of poly(2,6-dihydroxy-1,5-naphthylene) and its conversion to poly(2,6-dibutoxy-1,5-naphthylene) allows for the characterization of properties such as molecular weight, refractive indices, and dielectric constants . These properties are essential for the application of these materials in electronic devices.

Scientific Research Applications

Synthesis and Polymerization in Organosilicon Compounds

1-Naphthyltrimethoxysilane has been used in the synthesis of optically active organosilicon compounds. For instance, an optically active (>99% ee) organosilicon compound, 1-(1-naphthyl)-1-phenyl-1-vinyl-3,3-dimethyl-3-hydro-1,3-disiloxane, was prepared and used as a monomer for synthesizing optically active and isotactic polyethylene via hydrosilylation (Li & Kawakami, 1998). Similarly, 1,ω-bis[8-(dimethylamino)-1-naphthyl]-1,ω-difluorotrisilane and tetrasilane have been synthesized, exhibiting unique structural and reactive properties (Tamao et al., 1999).

Chemistry of Silicon Compounds

(R)-(1-naphthyl)phenylmethylsilylmethyllithium, derived from 1-naphthylphenylmethylsilane, has been used to investigate the stereochemistry at silicon in the elimination of β-hydroxysilanes. This has implications for understanding the behavior of silicon in chemical reactions (Larson et al., 1988).

Organic Oxidants and Synthesis

Naphthalene-1,8-diylbis(diphenylmethylium), derived from 1,8-dibromonaphthalene, has been used as an organic two-electron oxidant. It exhibits unique electron-transfer reduction behavior and has been employed for oxidative coupling of N,N-dialkylanilines (Saitoh et al., 2006).

Synthesis of Functional Silanes

Vinylphenyl-1-naphthylmenthoxysilane has been used to synthesize different functional silanes, demonstrating the stereochemistry of nucleophilic substitution reactions on silicon atoms (Corriu & Royo, 1968).

Building Blocks for Molecular Complexes

Naphtho[1,2-b:5,6-b']dithiophene, a moderate π-electron donor, has been synthesized to form complexes with π-electron accepting cyclophane, leading to the development of electroactive molecular machines (Jensen et al., 2019).

Environmental and Green Chemistry

Directed evolution of toluene ortho-monooxygenase has been used to enhance the synthesis of 1-naphthol and the degradation of chlorinated ethenes. This approach demonstrates the potential for environmental restoration and green chemistry applications (Canada et al., 2002).

properties

IUPAC Name

trimethoxy(naphthalen-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3Si/c1-14-17(15-2,16-3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOVVFMGSCDMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=CC2=CC=CC=C21)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474662
Record name 1-NAPHTHYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyltrimethoxysilane

CAS RN

18052-76-1
Record name 1-NAPHTHYLTRIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trimethoxysilyl)naphthalene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
V Morales, M Gutiérrez‐Salmerón… - Advanced Functional …, 2016 - Wiley Online Library
… The different functionalities (N-(3-trimethoxysilylpropyl) diethylenetriamine and 1-naphthyltrimethoxysilane) were incorporated using a post-synthesis grafting method consists of the …
Number of citations: 32 onlinelibrary.wiley.com
S Pohl, O Janka, E Füglein, G Kickelbick - Macromolecules, 2021 - ACS Publications
… To prove the generality of the obtained results for aryl-substituted melting gels, we repeated selected experiments with 1-naphthyltrimethoxysilane as the monomer. 1-NpMG was …
Number of citations: 9 pubs.acs.org
J Ortiz-Bustos, A Martín, V Morales, R Sanz… - Microporous and …, 2017 - Elsevier
Mesoporous SBA-15 silica materials functionalized with several organic moieties, that include different polarities and hydrophobicities, were investigated as matrices for controlled drug …
Number of citations: 40 www.sciencedirect.com
SO Hwang, AS Lee, JY Lee, SH Park, KI Jung… - Progress in Organic …, 2018 - Elsevier
A series of ladder-like polysilsesquioxanes (LPSQs) containing the UV-curable methacryoxypropyl (MA) and different organic functional (R) groups (propyl, hexyl, cyclohexyl, phenyl or …
Number of citations: 28 www.sciencedirect.com
CS Dulcey, JH Georger, MS Chen, SW McElvany… - Langmuir, 1996 - ACS Publications
The deep ultraviolet (λ < ∼250 nm) photochemistry of chemisorbed organosilane self-assembled films of the type R(CH 2 ) n SiO−surface where n = 0, 1, 2 and R = phenyl, naphthyl, or …
Number of citations: 114 pubs.acs.org
M SiMe - gelest.com
The advent of the cross-coupling reaction introduced a new and highly useful methodology for the formation of carboncarbon bonds. 1, 2 This general class of reactions involves two …
Number of citations: 5 www.gelest.com
G Cerveau, C Chuit, RJP Corriu, NK Nayyar… - Journal of organometallic …, 1990 - Elsevier
… A solution of 1-naphthyltrimethoxysilane (20 mmol) in 80 ml of xylene was added to one of 20 mm01 of triethanolamine in 25 ml of xylene. The mixture was heated under reflux for 3 h, …
Number of citations: 8 www.sciencedirect.com
ISE Asia, IM China - researchgate.net
In contrast with silanes utilized as coupling agents in adhesive applications, silanes used to modify the surface energy or wettability of substrates under normal conditions do not impart …
Number of citations: 3 www.researchgate.net

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